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molecular formula C14H13NO2 B191242 Flindersine CAS No. 523-64-8

Flindersine

Cat. No. B191242
M. Wt: 227.26 g/mol
InChI Key: PXNMNABLQWUMCX-UHFFFAOYSA-N
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Patent
US05070088

Procedure details

To a boiling solution of 2,4-dihydroxy quinoline (5.0 g, 31 mmol) in pyridine (300 ml) under argon was added anhydrous magnesium sulfate (20 g) followed by 3-methyl-2-butenal (2.6 g, 31.0 mmole). The reaction was heated under reflux for 16 hours. After 12 hours, more 3-methyl-2-butenal (1.3 g, 15.5 mmol) was added and the reaction was heated under reflux for 16 more hours. The reaction was diluted with 10% methanol in chloroform (200 ml) and filtered while hot. The solid was washed with hot solvent (10% methanol in chloroform) and the filtrate was concentrated in vacuo and coevaporated with toluene. The resulting solid was triturated with isopropyl ether to give the title A compound (4.5 g), m.p. 174° C.-177° C.: 1H NMR (DMSO-d6 /CDCl3) ppm: δ7.7 (d, 1H, J =8.0 Hz), 7.4 (d, 1H, J = 9.0 Hz), 7.2 (d, 1H, J =8.0 Hz), 7.1 (dd, 1H, J =7 & 8 Hz), 6.5 (d, 1H, J =8.0 Hz), 5.5 (d, 1H, J =9.0 Hz), 3.3 (s, 1H), 1.34 (2 s, 6H); 13C NMR (DMSO-d6 /CDCl3) ppm: 160.8, 158.7, 136.5, 128.9, 120.9, 120.2, 119.7, 115.0, 113.6, 113.4, 103.7, 76.7, 26.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]([OH:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.S([O-])([O-])(=O)=O.[Mg+2].[CH3:19][C:20]([CH3:24])=[CH:21][CH:22]=O>N1C=CC=CC=1.CO.C(Cl)(Cl)Cl>[CH3:19][C:20]1([CH3:24])[O:12][C:10]2[C:9]3[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=3[NH:3][C:2](=[O:1])[C:11]=2[CH:22]=[CH:21]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=NC2=CC=CC=C2C(=C1)O
Name
Quantity
20 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
CC(=CC=O)C
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
CC(=CC=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 more hours
FILTRATION
Type
FILTRATION
Details
filtered while hot
WASH
Type
WASH
Details
The solid was washed with hot solvent (10% methanol in chloroform)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with isopropyl ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1(C=CC=2C(NC=3C=CC=CC3C2O1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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